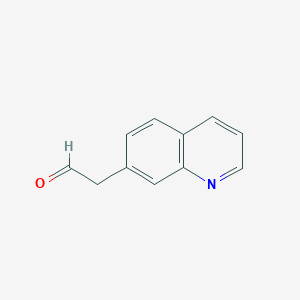

2-(Quinolin-7-YL)acetaldehyde

Description

Historical Context of Quinoline (B57606) Compounds in Organic Synthesis

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.orgrac.ac.in A few years later, in 1842, Charles Gerhardt obtained a related compound from the distillation of quinine (B1679958), which he named 'Chinoilin'. wikipedia.org It was later recognized that these were the same substance. wikipedia.org This discovery paved the way for the development of numerous synthetic methods to construct the quinoline ring system.

Classic named reactions, many of which are still in use today, were established in the late 19th century. These include the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), the Friedländer synthesis (1882), the Conrad-Limpach synthesis (1887), and the Combes quinoline synthesis. wikipedia.orgmdpi.com These methods, which typically involve the reaction of anilines with various carbonyl-containing compounds, established quinolines as accessible and fundamental building blocks in organic chemistry. wikipedia.orgmdpi.com The significance of quinoline was further cemented by its identification as the core structure in antimalarial alkaloids like quinine, leading to the synthesis of crucial drugs such as chloroquine (B1663885) and primaquine. wikipedia.org

Significance of Acetaldehyde (B116499) Moieties in Synthetic Organic Chemistry

The acetaldehyde moiety, with its reactive aldehyde functional group, is a cornerstone of synthetic organic chemistry. An aldehyde consists of a carbonyl center bonded to a hydrogen and a side chain, making it highly susceptible to nucleophilic attack. This reactivity allows it to serve as a versatile building block for constructing more complex molecular architectures.

Acetaldehyde and its derivatives are key precursors in a multitude of industrial and laboratory-scale syntheses. They participate in a wide array of chemical transformations, including:

Oxidation to form corresponding carboxylic acids.

Reduction to yield primary alcohols.

Nucleophilic addition reactions with reagents like Grignard reagents, organolithium compounds, alcohols, and amines to form a variety of secondary alcohols and new carbon-carbon or carbon-heteroatom bonds.

Condensation reactions , such as the aldol (B89426) condensation, to create α,β-unsaturated ketones, which are themselves important synthetic intermediates. rjptonline.org

This inherent reactivity makes the acetaldehyde group a valuable functional handle for elaborating molecular structures, enabling the synthesis of diverse compounds including pyridines, pentaerythritol, and various polymers.

Positioning of 2-(Quinolin-7-YL)acetaldehyde within Heterocyclic Research

This compound is a heterocyclic compound featuring a quinoline ring substituted at the 7-position with an acetaldehyde group. This specific arrangement places the reactive aldehyde functionality on the benzene (B151609) portion of the quinoline bicyclic system. While in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural isomer, 2-(Quinolin-8-YL)acetaldehyde, has been a subject of study, providing insights into potential synthetic routes and reactivity.

The synthesis of a closely related derivative, 7-acetaldehyde-8-hydroxy quinoline, has been successfully achieved. rjptonline.orgresearchgate.net In this synthesis, 8-hydroxy quinoline is first acetylated, and the resulting 8-acetoxy quinoline undergoes a Fries rearrangement to yield the target 7-acetaldehyde-8-hydroxy quinoline. rjptonline.orgresearchgate.net This demonstrates the viability of introducing an acetaldehyde group at the 7-position of the quinoline nucleus.

The primary role of this compound in heterocyclic research is that of a versatile chemical intermediate. evitachem.com Its aldehyde group can be readily transformed, allowing for the synthesis of a wide range of quinoline-7-substituted derivatives. These derivatives are of interest in medicinal chemistry for screening as potential antimicrobial or anticancer agents, leveraging the known biological activities of the quinoline scaffold. evitachem.comarabjchem.org

Overview of Research Trajectories for Related Acetaldehyde-Substituted Heterocycles

Research involving acetaldehyde-substituted heterocycles is largely driven by their utility as synthetic precursors for creating libraries of compounds for biological evaluation. The strategic placement of an aldehyde group on a heterocyclic core, such as quinoline, provides a reactive site for diversification.

A significant research trajectory involves using these aldehydes in condensation reactions. For example, 7-acetaldehyde-8-hydroxy quinoline has been used in aldol condensations with various substituted benzaldehydes to produce a series of chalcone (B49325) derivatives. rjptonline.orgresearchgate.net These resulting (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one compounds were subsequently evaluated for their antibacterial activity, demonstrating a clear path from an acetaldehyde-substituted heterocycle to potential therapeutic agents. rjptonline.orgresearchgate.net

Modern synthetic approaches continue to explore efficient ways to generate functionalized quinolines. Rhodium-catalyzed hydroacylation, for instance, has been developed to synthesize diversely substituted quinolines, including those bearing aldehyde groups, under mild conditions with high functional group tolerance. acs.org Furthermore, green chemistry approaches, utilizing microwave irradiation and solvent-free conditions, are being developed for classic quinoline syntheses like the Friedländer reaction to improve efficiency and reduce environmental impact. core.ac.uktandfonline.com These advancements facilitate the production of complex quinoline structures, including acetaldehyde-substituted variants, for applications in drug discovery and materials science. arabjchem.org

Detailed Research Findings

While specific research data for this compound is limited, the synthesis of its isomer, 2-(Quinolin-8-YL)acetaldehyde, and the biological activity of derivatives from a 7-acetaldehyde precursor provide valuable insights.

Table 1: Comparative Analysis of Synthetic Methods for Quinoline Acetaldehydes

This table summarizes potential synthetic strategies, with data primarily drawn from studies on the 8-yl isomer, which serves as a model for the 7-yl analogue.

| Method | Description | Advantages | Disadvantages | Potential Yield Range |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde (or ketone) with a compound containing an α-methylene group next to a carbonyl. | High regioselectivity, scalable. | Requires specialized or sometimes unstable precursors. | 75–85% |

| Stepwise Oxidation | Direct oxidation of an ethyl-substituted quinoline (e.g., 7-ethylquinoline) to the corresponding acetaldehyde. | Direct conversion of an alkyl side chain. | Risk of over-oxidation to the carboxylic acid; requires careful control. | ~50% |

| Vilsmeier-Wittig Reaction | A two-step process involving formylation followed by a Wittig reaction to build the acetaldehyde side chain. | Modular design of the side chain. | Multi-step process, lower atom economy. | 65–75% |

| Suzuki-Ozonolysis | A multi-step route involving a Suzuki coupling to introduce a vinyl group, followed by ozonolysis to cleave it to the aldehyde. | Precise functionalization. | Involves costly catalysts and harsh ozonolysis conditions. | 60–70% |

Table 2: Antibacterial Activity of Chalcones Derived from 7-Acetaldehyde-8-hydroxy quinoline

This table presents the results of an in-vitro antibacterial study on chalcones synthesized from 7-acetaldehyde-8-hydroxy quinoline. The minimum inhibitory concentration (MIC) indicates the lowest concentration of the compound that inhibits visible growth of the bacteria. Data is from Chabukswar et al. rjptonline.org

| Compound (Substituent on Aryl Ring) | MIC vs. S. aureus (µg/ml) | MIC vs. E. coli (µg/ml) |

| 4-Chloro | 100 | >100 |

| 2,4-Dichloro | 100 | 100 |

| 4-Nitro | 100 | 100 |

| 4-Hydroxy | >100 | >100 |

| 4-Methoxy | >100 | >100 |

| Ciprofloxacin (Standard) | 10 | 10 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-7-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAUWSRXJBYNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627121 | |

| Record name | (Quinolin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-98-1 | |

| Record name | (Quinolin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinolin 7 Yl Acetaldehyde

Precursor-Based Synthetic Routes

Precursor-based syntheses are fundamental in constructing the 2-(Quinolin-7-YL)acetaldehyde molecule. These routes strategically modify existing quinoline (B57606) structures or their precursors to introduce the desired acetaldehyde (B116499) functional group at the 7-position.

Functionalization of the Quinoline Ring System

Direct functionalization of the quinoline ring presents a straightforward approach to introducing substituents. evitachem.com The synthesis of this compound can be achieved through methods that directly target the C-7 position of the quinoline scaffold. evitachem.com One of the classic and effective methods for building the quinoline system itself is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. evitachem.comvedantu.com By selecting appropriately substituted precursors, this method can be adapted to yield quinolines with a functional group at the 7-position, which can then be converted to the acetaldehyde moiety.

Another relevant reaction is the Skraup synthesis, a widely used method for preparing quinolines by heating aniline (B41778) and glycerol (B35011) with sulfuric acid and an oxidizing agent like nitrobenzene. vedantu.com Variations of these fundamental syntheses, such as the Doebner-von Miller reaction, also provide access to the quinoline core, which is essential for subsequent functionalization. rsc.org The precise introduction of the acetaldehyde group at the C-7 position often requires multi-step sequences starting from a pre-functionalized quinoline.

Derivations from 8-Hydroxyquinoline (B1678124) Precursors

The use of 8-hydroxyquinoline as a starting material provides a powerful strategic advantage due to the directing effects of the hydroxyl group. This approach is particularly useful for achieving substitution at the C-7 position.

A well-documented route to functionalize the 7-position of 8-hydroxyquinoline involves an initial acetylation followed by a Fries rearrangement. rjptonline.orgresearchgate.net In the first step, 8-hydroxyquinoline is acetylated to form 8-acetoxyquinoline (B1581907). rjptonline.org This product is then subjected to a Fries rearrangement, a reaction catalyzed by Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which promotes the migration of the acetyl group from the oxygen atom to the carbon atoms of the aromatic ring. rjptonline.orgorganic-chemistry.org

This rearrangement typically yields a mixture of ortho and para isomers. In the case of 8-acetoxyquinoline, the rearrangement leads to the formation of o-hydroxyacylquinolines, including the desired 7-acetyl-8-hydroxyquinoline. rjptonline.orgarkat-usa.org The reaction conditions, particularly temperature, can influence the ratio of the isomers formed. organic-chemistry.orgarkat-usa.org For instance, a study on the Fries rearrangement of 7-acetoxy-4-methylquinolin-2-one showed that lower temperatures favored the kinetically controlled product (8-acetyl isomer), while higher temperatures favored the thermodynamically more stable 6-acetyl isomer. arkat-usa.org Once 7-acetyl-8-hydroxyquinoline is isolated, it can be further transformed into 2-(7-hydroxyquinolin-8-yl)acetaldehyde, a closely related structure. A specific synthesis describes refluxing 8-acetoxyquinoline with aluminum trichloride at 160°C for 1.5 hours to produce 7-acetyl-8-hydroxyquinoline, which is referred to as 7-acetaldehyde-8-hydroxy quinoline in the source. rjptonline.org

| Reaction Step | Reagents and Conditions | Product | Reference |

| Acetylation | 8-hydroxyquinoline, acetic anhydride | 8-acetoxyquinoline | rjptonline.org |

| Fries Rearrangement | 8-acetoxyquinoline, AlCl₃, reflux at 160°C for 1.5 hr | 7-acetyl-8-hydroxyquinoline | rjptonline.org |

Approaches Involving Acetaldehyde Equivalents and Quinoline Derivatives

This strategy involves the coupling of a quinoline derivative, typically halogenated at the 7-position, with a reagent that serves as an equivalent of an acetaldehyde anion or a related two-carbon synthon. The use of acetaldehyde itself can be problematic due to its propensity for self-condensation. Therefore, protected forms or synthetic equivalents are often employed.

One common method is the protection of the aldehyde as an acetal (B89532), such as a dimethyl acetal, which is stable under various reaction conditions but can be easily deprotected to reveal the aldehyde functionality. acs.org For example, a 7-haloquinoline could potentially undergo a metal-catalyzed cross-coupling reaction with an organometallic reagent containing a protected acetaldehyde unit. Subsequent hydrolysis of the acetal group would then yield the target compound, this compound. While direct examples for the 7-yl isomer are not prevalent in the searched literature, this remains a standard and viable synthetic strategy in organic chemistry.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, offers powerful tools for the synthesis and functionalization of heterocyclic compounds like quinoline.

Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions, especially those involving palladium, rhodium, copper, and iron, have become indispensable for C-H activation and cross-coupling reactions on the quinoline nucleus. mdpi.commdpi.com These methods allow for the direct introduction of functional groups onto the quinoline ring, often with high regioselectivity. mdpi.comresearchgate.net

For the synthesis of this compound, a plausible approach would be a transition metal-catalyzed cross-coupling reaction. For instance, a Heck-type reaction could couple a 7-haloquinoline with an alkene like ethyl vinyl ether. The resulting enol ether could then be hydrolyzed under acidic conditions to yield the desired acetaldehyde.

While the literature provides numerous examples of transition metal-catalyzed functionalization at various positions of the quinoline ring, such as C-2, C-4, and C-8, specific examples detailing the synthesis of this compound via these methods are less common. mdpi.comchim.it However, the general principles are well-established. For example, palladium-catalyzed reactions are known to facilitate the coupling of 2-chloroquinolines with various partners. chim.it Similar strategies could be adapted for 7-substituted quinolines. Copper-catalyzed reactions also show great promise in forming C-C bonds in quinoline synthesis. organic-chemistry.org

| Catalyst System | Reaction Type | Potential Application | Reference |

| Palladium (e.g., Pd(OAc)₂) | Heck Reaction | Coupling of 7-haloquinoline with an acetaldehyde equivalent (e.g., vinyl ether) | acs.org |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Alkylation | Direct, though challenging, alkylation at the C-7 position | researchgate.net |

| Copper (e.g., Cu(OTf)₂) | Cross-Coupling | Coupling of a 7-substituted quinoline with a suitable two-carbon fragment | rsc.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, environmentally benign tool in organic synthesis, avoiding the use of often toxic and expensive metal catalysts. mdpi.com The construction of the quinoline core and the functionalization of the quinoline ring can be achieved using small organic molecules as catalysts.

One of the most prominent organocatalytic methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Chiral secondary amines, such as proline and its derivatives, are frequently employed to catalyze asymmetric versions of this reaction, often proceeding through an enamine or iminium ion intermediate. scispace.comresearchgate.net For the synthesis of a precursor to this compound, one could envision a reaction between a 2-amino-4-substituted benzaldehyde (B42025) and a protected form of acetaldehyde, catalyzed by a proline derivative.

Furthermore, cascade reactions initiated by organocatalysts provide an efficient route to complex heterocyclic systems. nih.gov An asymmetric organocatalytic cascade reaction, for instance, could involve the Michael addition of an aniline derivative to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and aromatization to yield a chiral tetrahydroquinoline, which could then be oxidized to the quinoline. The synthesis of complex cyclopenta[b]quinoline derivatives with high stereoselectivity has been demonstrated using a diarylprolinol silyl (B83357) ether catalyst, highlighting the potential of this approach for constructing intricate quinoline systems in a single pot. acs.org

N-Heterocyclic carbenes (NHCs) represent another class of versatile organocatalysts. d-nb.info They can be employed in various transformations, including benzoin (B196080) and Stetter reactions, to construct or functionalize heterocyclic rings. A potential, though less direct, application could involve the NHC-catalyzed functionalization of a pre-formed quinoline ring at the 7-position, followed by transformations to introduce the acetaldehyde moiety.

Advanced Synthetic Techniques

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and access complex molecular architectures with high precision. Advanced techniques such as one-pot reactions and stereoselective synthesis are central to achieving these goals.

One-pot syntheses, where multiple reaction steps are carried out in the same flask without isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and yield. Several one-pot procedures for quinoline synthesis are well-established. researchgate.net

A highly effective one-pot Friedländer quinoline synthesis has been developed using the reduction of o-nitroarylcarbaldehydes with iron in the presence of a catalytic amount of aqueous HCl, followed by in-situ condensation with an aldehyde or ketone. rsc.org This methodology could be adapted for the synthesis of this compound. The process would start with a suitably substituted 2-nitrobenzaldehyde, which upon reduction would generate the corresponding 2-aminobenzaldehyde. Subsequent condensation with an acetaldehyde equivalent (e.g., a vinyl ether or a protected acetaldehyde) in the presence of a base like potassium hydroxide (B78521) would lead to the formation of the desired quinoline ring with the acetaldehyde side chain at the C2 position.

Multi-component reactions (MCRs) are another powerful type of one-pot synthesis for generating molecular diversity. rac.ac.in For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a carbonyl compound can be used to construct the quinoline skeleton. A plausible MCR for a precursor to this compound could involve a 7-substituted aniline, glyoxal (B1671930) (as a two-carbon component), and a suitable cyclization partner. Various catalysts, including ammonium (B1175870) metavanadate, have been shown to be effective for such transformations. rac.ac.in

Stereoselective synthesis is crucial when preparing chiral molecules, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. While this compound itself is achiral, any subsequent reaction at the α-carbon of the acetaldehyde group would create a stereocenter, necessitating stereoselective control.

For example, the asymmetric reduction of the aldehyde to form a chiral alcohol, (R)- or (S)-2-(Quinolin-7-yl)ethanol, could be achieved using a variety of chiral reducing agents or catalysts. Similarly, stereoselective aldol (B89426) or Mannich reactions involving the enol or enolate of this compound would lead to the formation of products with new stereocenters with high diastereoselectivity and enantioselectivity, provided a suitable chiral catalyst is employed. nih.gov

Furthermore, the field of asymmetric organocatalysis offers elegant solutions for constructing chiral quinoline derivatives from the outset. Asymmetric Povarov reactions or cascade reactions can establish stereocenters within the quinoline core during its formation. acs.org An atroposelective synthesis of axially chiral 2-arylquinolines has been achieved through an organocatalytic cascade reaction, demonstrating that stereocontrol is not limited to point chirality but can also extend to axial chirality in appropriately substituted biaryl systems. beilstein-journals.org While not directly applicable to the parent this compound, these advanced stereoselective methods would be critical in the synthesis of more complex, chiral derivatives.

Chemical Reactivity and Transformations of 2 Quinolin 7 Yl Acetaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is a primary site for a multitude of chemical transformations due to the electrophilic nature of its carbonyl carbon and the acidity of its α-hydrogens. embibe.comlibretexts.org The presence of the bulky quinoline (B57606) ring may introduce steric effects that influence reaction rates compared to simpler aliphatic aldehydes.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly susceptible to attack by nucleophiles. savemyexams.com In the initial step, the nucleophile attacks the electrophilic carbon, pushing the pi electrons of the carbonyl bond onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org Aldehydes and ketones readily undergo nucleophilic addition reactions with a variety of nucleophiles, including HCN, NaHSO₃, alcohols, and ammonia (B1221849) derivatives. embibe.com For quinoline-based aldehydes, the aldehyde group can form covalent bonds with nucleophilic sites, such as those found in proteins or other reagents like amines and thiols.

A general representation of this two-step mechanism is as follows:

Step 1: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Step 2: The resulting negatively charged oxygen intermediate is protonated, often by a weak acid in the reaction mixture, to form the final addition product. savemyexams.com

| Nucleophile | Product Type |

| Cyanide (HCN) | Cyanohydrin |

| Sodium Bisulfite (NaHSO₃) | Bisulfite addition compound |

| Alcohols (ROH) | Hemiacetal |

| Amines (RNH₂) | Imine (via a carbinolamine intermediate) |

This interactive table summarizes common nucleophilic addition reactions applicable to aldehydes.

Condensation reactions are a cornerstone of the reactivity of 2-(Quinolin-7-YL)acetaldehyde, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. These reactions leverage the acidity of the α-hydrogens adjacent to the carbonyl group and the electrophilicity of the carbonyl carbon itself.

The aldol (B89426) condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com this compound, possessing α-hydrogens, can act as the nucleophilic enolate component (after deprotonation by a base) or as the electrophilic carbonyl component.

In reactions with aryl derivatives, such as aromatic aldehydes (e.g., benzaldehyde) or aryl ketones (e.g., acetophenone), this compound can participate in crossed or mixed aldol condensations. For instance, the reaction of 2-methylquinolines (which can tautomerize to an enamine) with benzaldehydes highlights the feasibility of such condensations within the quinoline family, yielding styrylquinoline derivatives. nih.gov Similarly, quinoline-based chalcones are synthesized through the aldol condensation of a quinoline-containing ketone with an aromatic aldehyde. nih.gov A one-pot reaction involving 2-chloro-3-formylquinolines and acetophenones further demonstrates the utility of this reaction for creating highly functionalized quinoline structures. semanticscholar.org

Table 1: Examples of Aldol-Type Condensations in the Quinoline Family

| Quinoline Reactant | Aryl Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Methylquinoline | Benzaldehyde (B42025) | Acid catalyst or heat | (E)-2-Styrylquinoline |

| Quinolyl ethanone | Substituted benzaldehydes | NaOH/EtOH | Quinoline-based chalcone (B49325) |

This table provides examples of aldol condensations involving quinoline scaffolds and aryl partners, illustrating the general reactivity pattern.

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comresearchgate.net This reaction is typically catalyzed by a weak base. researchgate.net

This compound can serve as the aldehyde component in Knoevenagel condensations, reacting with various active methylene compounds. Research on related quinoline aldehydes, such as 2-chloroquinoline-3-carbaldehyde, shows successful condensation with reagents like malononitrile (B47326), ethyl cyanoacetate, and Meldrum's acid. derpharmachemica.com These reactions are valuable for forming C=C bonds and synthesizing complex heterocyclic compounds. researchgate.net A notable strategy involves the Knoevenagel condensation of o-azidobenzaldehydes with β-ketosulfones as a key step in a cascade reaction to form 3-sulfonyl-substituted quinolines. nih.gov

Table 2: Knoevenagel Condensation Partners for Quinoline Aldehydes

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Catalyst Example |

|---|---|---|

| Malononitrile | -CN, -CN | Basic ionic liquid, Piperidine |

| Ethyl Cyanoacetate | -CN, -CO₂Et | Pyridine (B92270) |

| Meldrum's acid | -CO-O-C(CH₃)₂-O-CO- | Basic ionic liquid |

This table lists common active methylene compounds and catalysts used in Knoevenagel condensations relevant to quinoline aldehydes.

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 2-(Quinolin-7-YL)acetic acid. evitachem.com This transformation is typically achieved using strong oxidizing agents. evitachem.com

Reagents: Common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃) and quinolinium dichromate (QDC). evitachem.com

Mechanism: The oxidation with chromic acid reagents is thought to proceed through the formation and subsequent decomposition of a chromate (B82759) ester of the aldehyde hydrate.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 2-(Quinolin-7-YL)ethanol. This is a common transformation in organic synthesis.

Reagents: Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Process: A notable application of this reversible process is seen in the dynamic kinetic resolution of related 2-(quinolin-8-yl)benzylalcohols, which involves the reversible formation of the aldehyde via oxidation, allowing for atropisomerization. nih.gov Swern oxidation conditions can be used to convert the corresponding alcohol back to the aldehyde. nih.gov

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Examples | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Quinolinium Dichromate (QDC) | 2-(Quinolin-7-YL)acetic acid |

This table summarizes the reagents and products for the oxidation and reduction of the aldehyde functionality.

Condensation Reactions

Quinoline Ring Reactivity

The quinoline ring is an aromatic heterocyclic system that exhibits its own characteristic reactivity. It is a weak base that forms salts with acids. cutm.ac.in The reactivity of the ring towards substitution is influenced by the nitrogen atom and the fused benzene (B151609) ring.

Electrophilic Substitution: In a typical quinoline system, electrophilic substitution reactions, such as nitration and sulfonation, preferentially occur on the benzene ring at positions C-5 and C-8. cutm.ac.in The presence of the electron-withdrawing acetaldehyde (B116499) group at C-7 would further deactivate the benzene ring towards electrophilic attack, reinforcing the preference for the C-5 and C-8 positions.

Nucleophilic Substitution: Nucleophilic attack on the quinoline ring generally occurs on the pyridine ring, which is electron-deficient, at positions C-2 and C-4. cutm.ac.in

Reactivity at C-8: The C-8 position (the peri position relative to the nitrogen) is often susceptible to directed metallation. For instance, studies on 7-fluoroquinoline (B188112) have shown that lithiation can occur at the C-8 position. cardiff.ac.uk This suggests that the C-8 position of this compound could be a site for functionalization via directed ortho-metallation, provided the aldehyde group is suitably protected.

Reduction of the Ring: The quinoline ring itself can be reduced. Catalytic hydrogenation or reduction with tin and hydrochloric acid can reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. metu.edu.tr

The acetaldehyde substituent at the 7-position primarily exerts an electronic deactivating effect on the benzene portion of the ring system for electrophilic reactions, while having a less pronounced impact on the nucleophilic substitution patterns of the pyridine ring.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline scaffold generally occurs on the more electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring (heterocyclic ring). The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Standard EAS reactions include nitration, halogenation, and sulfonation. organicchemistrytutor.commasterorganicchemistry.commsu.edusavemyexams.com

Friedel-Crafts reactions, a key type of EAS, are generally not feasible with quinoline. The basic nitrogen atom of the quinoline ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, effectively neutralizing the catalyst and preventing the formation of the necessary electrophile. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Probable Position of Substitution | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C-8, C-6 | The nitro group (NO₂⁺) is a strong electrophile. The directing effects of the quinoline nucleus and the meta-directing acetaldehyde group favor substitution at C-8 and C-6. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | C-8, C-6 | The activated halogen electrophile will preferentially attack the electron-richer benzene ring at positions favored by the combined directing influences. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | C-8 | Sulfonation is sensitive to steric hindrance, which may favor the C-8 position over the more sterically crowded C-6 position. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Not favorable | The quinoline nitrogen deactivates the catalyst through Lewis acid-base complexation. nih.gov |

Nucleophilic Aromatic Substitution on the Quinoline Nucleus

The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic aromatic substitution (NAS), with reactivity highest at the C-2 and C-4 positions. This is in contrast to EAS, which favors the benzene ring. Recent advancements have demonstrated that direct C-H functionalization, a form of NAS where a hydrogen atom is replaced by a nucleophile, is a powerful tool for modifying quinolines. nih.gov

For this compound, nucleophilic attack would be predicted to occur at the C-2 or C-4 position. The acetaldehyde group at C-7 is distant from these sites and is expected to have a minimal electronic impact on their inherent reactivity towards nucleophiles. Catalyst-free methods for the nucleophilic substitution of hydrogen (SNH) have been developed, showcasing the intrinsic reactivity of the quinoline system. rsc.org

Table 2: Examples of Nucleophilic Substitution on the Quinoline Ring

| Reaction Type | Quinoline Substrate | Reagents/Conditions | Position of Substitution | Yield | Reference |

|---|---|---|---|---|---|

| Amination (SNH) | Quinoline N-oxide | 4-Methylaniline, Ag₂CO₃, Pyridine, TBAB, 80 °C | C-2 | 77% | nih.gov |

| Heteroarylation (SNH) | Quinoline N-oxide | N-Benzylindole, Pd(OAc)₂, Ag₂CO₃, Pyridine, TBAB | C-2 | 68% | nih.gov |

| Vinylation (SNH) | Quinoline | 1-(1-Pyrrolyl)-2-phenylethyne, Toluene, 110 °C | C-2 | 78% | rsc.org |

This table presents data for quinoline and quinoline N-oxide to illustrate the general reactivity of the quinoline nucleus towards nucleophiles.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it basic and nucleophilic, allowing it to react with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, is a fundamental reaction of N-heterocyclic compounds. semanticscholar.orgsci-hub.se The presence of the acetaldehyde group on the carbocyclic ring has a minor deactivating electronic influence on the distant nitrogen atom, and thus does not prevent the quaternization reaction. The resulting quinolinium salt is more electron-deficient and can be more susceptible to subsequent nucleophilic attack. acs.orgnih.gov

Table 3: Examples of Quaternization Reactions on N-Heterocycles

| Heterocycle | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline | Methyl bromoacetate | Dichloromethane, rt | 1-(2-Methoxy-2-oxoethyl)quinolin-1-ium bromide | 65% | semanticscholar.org |

| Benzimidazole-Quinoline Hybrid | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Acetonitrile, Reflux | Quaternized benzimidazolium salt | N/A | sci-hub.se |

| 3-Chloropyridine | Methyl bromoacetate | Dichloromethane, rt | 3-Chloro-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide | Low | semanticscholar.org |

Reactions Involving Both Functional Groups

The most interesting chemical transformations of this compound are those that involve the participation of both the aldehyde and the quinoline nucleus. These reactions can lead to the formation of complex, polycyclic structures through intramolecular cyclization or serve as building blocks in intermolecular coupling processes.

Intramolecular Cyclization Reactions

The juxtaposition of the acetaldehyde group and the quinoline ring allows for intramolecular cyclization reactions, typically under acidic conditions. In such a reaction, the aldehyde's carbonyl oxygen is protonated, which activates the carbonyl carbon towards electrophilic attack. The electron-rich quinoline nucleus can then act as the nucleophile, attacking the activated aldehyde to form a new ring. This type of transformation is analogous to well-known reactions like the Bischler-Napieralski organic-chemistry.orgnrochemistry.comwikipedia.org and Pomeranz-Fritsch wikipedia.orgthermofisher.com reactions.

For this compound, the intramolecular electrophilic attack could occur at either the C-6 or C-8 position of the quinoline ring, leading to the formation of a new six-membered ring fused to the quinoline system. This cascade, often referred to as a Prins/Friedel-Crafts cyclization, has been demonstrated with similar 2-(aryl)acetaldehyde substrates. beilstein-journals.orgbeilstein-journals.org The regiochemical outcome (attack at C-6 vs. C-8) would depend on the relative nucleophilicity of these positions and the stability of the resulting cationic intermediate.

Table 4: Example of Acid-Catalyzed Intramolecular Prins/Friedel–Crafts Cyclization

| Substrate | Reagents/Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O, CH₂Cl₂ | 1,3,5-Trimethoxybenzene | 4-(2,4,6-Trimethoxyphenyl)tetralin-2-ol | 85% | beilstein-journals.org |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O, CH₂Cl₂ | Veratrole | 4-(3,4-Dimethoxyphenyl)tetralin-2-ol | 82% | beilstein-journals.org |

| 2-(1-Vinylnaphthalen-2-yl)acetaldehyde | BF₃·Et₂O, CH₂Cl₂ | Veratrole | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydrophenanthren-2-ol | 73% | beilstein-journals.org |

This table presents data for analogous vinyl-substituted phenylacetaldehydes to illustrate the principle of intramolecular cyclization involving an aldehyde and an aromatic ring.

Intermolecular Coupling Reactions

The acetaldehyde functional group of this compound can readily participate in a variety of classic intermolecular carbon-carbon bond-forming reactions. The quinoline nucleus generally remains intact under the typical conditions for these transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. researchgate.nettandfonline.com The reaction with this compound would yield a quinolin-7-yl-ethylidene derivative, a versatile intermediate for further synthesis.

Table 5: Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | Alum (10 mol%), 80 °C, Solvent-free | 98% | tandfonline.com |

| 4-Methoxybenzaldehyde | Malononitrile | Alum (10 mol%), 80 °C, Solvent-free | 94% | tandfonline.com |

| 2-Thiophenecarboxaldehyde | Malononitrile | Alum (10 mol%), 80 °C, Solvent-free | 96% | tandfonline.com |

| Benzaldehyde | Ethyl cyanoacetate | Water, rt, Uncatalyzed | 92% | scribd.com |

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). organic-chemistry.orgdalalinstitute.com Treating this compound with various Wittig reagents would allow for the synthesis of a wide range of vinyl-substituted quinolines. The stereochemical outcome (E vs. Z alkene) depends on whether a stabilized or non-stabilized ylide is used. organic-chemistry.org

Table 6: Examples of the Wittig Reaction with Aldehydes

| Aldehyde/Ketone | Wittig Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ph₃P=CHCO₂Et (stabilized ylide) | Toluene, Reflux | Ethyl cinnamate | 96% (E/Z > 98:2) | organic-chemistry.org |

| Cyclohexanone | Ph₃P=CH₂ (non-stabilized ylide) | THF | Methylenecyclohexane | 86% | organic-chemistry.org |

| Benzaldehyde | Ph₃P=CHPh (non-stabilized ylide) | THF | Stilbene | 97% (E/Z = 40:60) | organic-chemistry.org |

2 Quinolin 7 Yl Acetaldehyde As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The aldehyde group of 2-(quinolin-7-yl)acetaldehyde is a key electrophilic center that readily participates in reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing intricate heterocyclic systems, allowing for the annulation of new rings onto the quinoline (B57606) framework.

Assembly of Polycyclic Structures

The assembly of polycyclic structures from this compound often involves cyclocondensation reactions where the aldehyde participates in the formation of a new ring system. These reactions typically involve the reaction of the aldehyde with a bifunctional reagent, leading to a cascade of bond-forming events that build up the polycyclic framework.

For instance, quinoline aldehydes can be used to synthesize other valuable heterocycles through established protocols. nih.gov One powerful method for creating polycyclic N-heterocycles is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net While this compound itself is not an o-aminoaryl aldehyde, its aldehyde functionality allows it to act as the active methylene component precursor in related cyclization strategies. For example, it can react with other components in multi-component reactions to build tricyclic systems, such as pyrimido[4,5-b]quinolines, in a one-pot procedure. royalsocietypublishing.org Such strategies highlight the capacity of the aldehyde to serve as a linchpin in assembling complex, multi-ring structures.

Incorporation into Fused-Ring Systems

Fused-ring systems are structures where two or more rings share two adjacent atoms. royalsocietypublishing.org this compound is an excellent precursor for creating molecules where new heterocyclic rings are fused to the parent quinoline core. This is typically achieved through reactions that form a new ring directly incorporating one of the quinoline's bonds.

The aldehyde group can be transformed to participate in cyclization reactions. For example, condensation of the aldehyde with anilines can lead to an imine intermediate, which can then undergo cyclization to form new quinoline derivatives. nih.gov Similarly, the reaction of 2-azidobenzaldehydes with ketones involves an initial condensation at the aldehyde, followed by a series of transformations that result in a new fused ring. mdpi.com By analogy, the acetaldehyde (B116499) moiety can undergo condensation with various nucleophiles, such as those in 6-aminouracil (B15529) derivatives, to generate fused tricyclic systems like pyrimido[4,5-b]quinolines. royalsocietypublishing.org These transformations demonstrate how the aldehyde functionality acts as a versatile anchor point for building fused heterocyclic architectures.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netrsc.org The aldehyde group makes this compound an ideal component for a variety of named MCRs, allowing for the direct incorporation of the quinolin-7-yl scaffold into complex, drug-like molecules.

Table 1: Potential Multi-Component Reactions Involving this compound

| MCR Name | Other Components | Resulting Scaffold | General Utility |

|---|---|---|---|

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Calcium channel blockers, antihypertensive agents. wikipedia.org |

| Hantzsch Reaction | 2x β-Ketoester, Ammonia (B1221849) source | Dihydropyridine | Mimics NADH coenzyme, used as antihypertensive agents. scispace.combeilstein-journals.org |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Peptidomimetics, synthesis of complex libraries. researchgate.netnih.gov |

Biginelli Reaction : This acid-catalyzed, three-component reaction produces dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org Using this compound as the aldehyde component would yield dihydropyrimidinones bearing a quinolin-7-ylmethyl substituent at the 4-position of the heterocyclic ring. These products are of significant interest in medicinal chemistry. wikipedia.orgresearchgate.net

Hantzsch Dihydropyridine Synthesis : The Hantzsch reaction is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. scispace.comresearchgate.net By employing this compound, this reaction provides a direct route to 1,4-dihydropyridines substituted with the quinoline moiety, a scaffold known for a range of biological activities. scispace.combeilstein-journals.org

Ugi Reaction : The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, producing peptide-like structures known as bis-amides. nih.gov The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net The incorporation of this compound allows for the synthesis of complex peptomers that feature the quinoline scaffold, which is useful for creating libraries of potential bioactive compounds. nih.govscielo.br

Synthesis of Libraries of Analogues and Derivatives

The generation of compound libraries is a cornerstone of modern drug discovery and materials science. The reactivity of the aldehyde in this compound makes it an ideal starting point for creating large collections of related molecules, where the quinoline core is maintained while peripheral substituents are systematically varied.

Design and Synthesis of Compound Libraries

MCRs are particularly powerful tools for library synthesis. rsc.org By using this compound as a fixed starting material in an MCR and varying the other components, a diverse library of analogues can be rapidly assembled. For example, in an Ugi reaction, by using a set of different amines, carboxylic acids, and isocyanides, a large matrix of α-acylamino amides containing the quinolin-7-yl group can be produced. nih.gov This strategy allows for the exploration of a vast chemical space around a core scaffold. acs.org Similarly, varying the β-dicarbonyl compound and the urea/thiourea component in the Biginelli reaction can generate a library of quinoline-substituted dihydropyrimidinones. nih.gov

Beyond MCRs, standard chemical transformations of the aldehyde group can also be used to generate libraries.

Table 2: Library Generation from this compound

| Reaction Type | Variable Reagent | Resulting Derivative Class |

|---|---|---|

| Reductive Amination | Library of primary/secondary amines | 7-(2-Aminoethyl)quinolines |

| Wittig Reaction | Library of phosphonium (B103445) ylides | 7-Alkenylquinolines |

| Knoevenagel Condensation | Library of active methylene compounds | 7-(2-Substituted-vinyl)quinolines |

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy where a single, common substrate is converted into a range of structurally distinct products through different reaction pathways. beilstein-journals.org This approach is highly efficient for generating molecular diversity from a simple starting material. This compound, with its reactive aldehyde group, serves as an excellent starting point for such strategies. researchgate.netfrontiersin.org

From this single compound, multiple, distinct molecular scaffolds can be accessed:

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(quinolin-7-yl)acetic acid, using standard oxidizing agents. This acid can then be converted into a variety of derivatives such as esters, amides, or used in further coupling reactions. scispace.com

Reduction : The aldehyde can be reduced to the primary alcohol, 2-(quinolin-7-yl)ethanol, using reducing agents like sodium borohydride (B1222165). scispace.com This alcohol opens up another set of functionalization possibilities, including etherification or conversion to leaving groups for substitution reactions.

Carbonyl-Olefination : Reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into a variety of alkenes. The geometry and substitution of the resulting alkene can be controlled by the choice of the phosphorus ylide, leading to a wide range of 7-alkenylquinoline derivatives.

Cyclization and Annulation : As discussed previously, the aldehyde can participate in various condensation and multi-component reactions to build new heterocyclic rings. nih.govroyalsocietypublishing.org

This divergent approach allows chemists to leverage a single precursor to rapidly generate a portfolio of compounds with significant structural differences, each of which can be explored for unique chemical or biological properties. The ability to switch between reaction pathways, sometimes by simply changing the catalyst or reaction conditions, underscores the synthetic utility of this compound. acs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Quinolin 7 Yl Acetaldehyde

Reaction Mechanism Elucidation

Understanding the precise step-by-step process of a chemical reaction is fundamental to optimizing conditions and improving yields. Computational chemistry allows for the detailed exploration of reaction pathways that are often difficult or impossible to observe experimentally.

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Analyzing this state is crucial for determining the kinetic feasibility of a reaction pathway. Theoretical calculations, particularly using Density Functional Theory (DFT), can locate and characterize these transition states.

For the synthesis of quinoline (B57606) scaffolds, such as the one in 2-(quinolin-7-yl)acetaldehyde, classic methods like the Friedländer synthesis are often employed. cdnsciencepub.com This reaction involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive α-methylene group. cdnsciencepub.com Computational studies can model this process to identify the key transition states. For instance, in a hypothetical synthesis, the initial aldol (B89426) condensation and the subsequent cyclization and dehydration steps would each have a corresponding transition state. The calculated energy barrier (activation energy) for each transition state indicates how fast that step will proceed. A high energy barrier suggests a slow, rate-determining step. researchgate.net By comparing the energy barriers of different potential pathways, chemists can predict the most likely reaction mechanism. researchgate.net

Table 1: Hypothetical Transition State Energy Barriers for a Friedländer Synthesis Step This table is illustrative and provides examples of the type of data generated from transition state analysis.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Aldol Addition | DFT (B3LYP/6-31G*) | 15.2 |

| Cyclization | DFT (B3LYP/6-31G*) | 12.8 |

A reaction coordinate is a geometric parameter that represents the progress of a reaction. By mapping the energy of the system along the reaction coordinate, a potential energy surface is generated. This map visualizes the entire reaction pathway, from reactants through transition states to products, showing all energy minima (stable intermediates) and maxima (transition states).

For a reaction such as the hydrogenation of a precursor to form the acetaldehyde (B116499) side chain, computational chemists can map the energy profile. acs.org This would involve plotting the system's energy as, for example, a hydrogen atom is transferred from a catalyst to the substrate. The resulting diagram reveals the activation energies for each step and the relative stability of any intermediates, providing a complete thermodynamic and kinetic picture of the reaction. acs.org

Many synthetic routes to complex molecules like quinolines involve transition-metal catalysts. Computational modeling is instrumental in elucidating the intricate mechanisms of catalytic cycles. mdpi.com These studies can identify the active catalytic species, track the oxidation state of the metal, and characterize all intermediates and transition states within the cycle. For example, a palladium-catalyzed cross-coupling reaction to attach the acetaldehyde moiety to the quinoline ring would be modeled step-by-step: oxidative addition, transmetalation, and reductive elimination. DFT calculations can confirm the geometry and energy of each species in the cycle, explain how ligands influence reactivity, and identify potential catalyst deactivation pathways. mdpi.com

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationships (SRRs) explore how a molecule's chemical structure influences its reactivity. Computational methods can quantify this relationship by calculating various molecular descriptors. For this compound, key aspects would include the electrophilicity of the aldehyde carbon and the nucleophilicity of the quinoline nitrogen.

The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. The quinoline ring system can influence the reactivity of this aldehyde. By computationally introducing different substituent groups (e.g., electron-donating or electron-withdrawing) at various positions on the quinoline ring, chemists can predict how the aldehyde's reactivity will change. Calculated properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov A lower LUMO energy, for instance, would suggest an increased susceptibility of the aldehyde to nucleophilic attack. These predictive studies can guide the synthesis of analogues with tailored reactivity. nih.gov

Table 2: Illustrative Structure-Reactivity Data for Substituted Quinoline Aldehydes This table is a hypothetical example demonstrating how computational descriptors can be used in SRR studies.

| Substituent at C4 | LUMO Energy (eV) | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| -H (unsubstituted) | -1.5 | Baseline |

| -OCH₃ (donating) | -1.3 | Decreased |

Conformational Analysis and Energy Minimization

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations, as these often dictate the molecule's physical properties and biological interactions.

For this compound, a key degree of freedom is the rotation around the C-C bond connecting the quinoline ring to the acetaldehyde group. This rotation determines the orientation of the aldehyde group relative to the planar quinoline system. Computational energy minimization can systematically rotate this bond and calculate the potential energy at each increment, generating a rotational energy profile. ic.ac.uk This profile reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most stable conformer. ic.ac.uk Factors influencing this stability include steric hindrance between the aldehyde's oxygen and hydrogen atoms and the hydrogen atom at the C8 position of the quinoline ring, as well as potential non-covalent interactions. ic.ac.uk

Table 3: Hypothetical Conformational Energy Profile for this compound This table illustrates the type of data obtained from a conformational analysis, showing relative energies for different dihedral angles.

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Global Minimum (syn-periplanar) |

| 60° | 1.5 | Skew |

| 120° | 1.2 | Skew |

Computational Synthesis Design and Retrosynthetic Analysis

Modern computational chemistry extends to the creative process of designing synthetic routes. Specialized algorithms can perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available precursors. icm.edu.plicm.edu.pl

Algorithm-Driven Pathway Generation

The generation of synthetic or degradative pathways for complex organic molecules like this compound is increasingly being guided by sophisticated computational algorithms. These tools utilize extensive databases of chemical reactions and mechanistic rules to propose plausible routes for the formation or breakdown of a target molecule.

Forward-synthesis algorithms, for instance, can map out extensive networks of possible reactions starting from a given substrate. icm.edu.plicm.edu.pl These algorithms are not limited to traditional synthetic strategies but can also explore degradative chemistries, which are particularly relevant for understanding the environmental fate or metabolic processing of a compound. icm.edu.pl For this compound, an algorithm could start with the quinoline core and systematically apply a vast library of encoded chemical transformations to build the acetaldehyde side chain at the 7-position.

The process typically involves:

Input Substrate: The starting material, which could be a simpler quinoline derivative or even the fundamental bicyclic structure.

Reaction Rules: A comprehensive set of generalized reaction rules, including both well-established and more obscure transformations. For degradative pathways, this would include rules for oxidation, hydrolysis, retro-aldol reactions, and other bond-cleaving processes. icm.edu.plicm.edu.pl

Network Generation: The algorithm iteratively applies these rules to the substrate and subsequent products, generating a network of potential molecules and the reactions that connect them. icm.edu.plicm.edu.pl

Pathway Tracing: Within this network, specific pathways that lead to the desired target molecule, or in the case of degradation, to smaller, value-added products, can be identified and evaluated based on various criteria like chemical soundness or potential yield. icm.edu.plicm.edu.pl

A forward-synthesis approach applied to a related complex molecule, quinine (B1679958), demonstrated the power of this method to generate large synthetic networks and identify viable degradative pathways to valuable chemical products. icm.edu.plicm.edu.pl This highlights the potential for such algorithms to propose novel synthetic and degradative routes for this compound.

Degradative Pathway Prediction and Validation

Predicting the degradation pathways of xenobiotics like this compound is crucial for assessing their environmental impact and metabolic fate. Computational systems designed for this purpose often combine knowledge-based rules with machine learning to forecast the series of transformations a molecule might undergo. d-nb.info

The prediction of degradative pathways involves several key challenges that computational models aim to address:

Multi-Step Reactions: Degradation is rarely a single event. Models must be able to predict a sequence of reactions, generating multiple generations of metabolites. d-nb.info

Transient Intermediates: Some breakdown products may be short-lived and difficult to detect experimentally. Computational models can help identify these transient species. d-nb.info

Uncertainty in Higher Generations: The confidence in predicting metabolites decreases with each successive degradation step. d-nb.info

A common approach involves using a set of biotransformation rules, often derived from experimental data on similar compounds. d-nb.info For this compound, the quinoline ring is a known scaffold in many biologically active compounds, and its degradation, often initiated by microorganisms, typically involves hydroxylation followed by ring cleavage. nih.gov The acetaldehyde side chain would be susceptible to oxidation to the corresponding carboxylic acid or reduction to an alcohol.

The validation of these predicted pathways is a critical step. While direct experimental validation for this compound is not extensively documented, the general methodology involves comparing the computationally predicted metabolites with those identified in laboratory experiments (e.g., in vitro metabolic assays or soil degradation studies). d-nb.info For example, computer-driven degradation designs for quinine were successfully validated through proof-of-concept experiments, demonstrating that the predicted pathways were chemically feasible. icm.edu.plicm.edu.pl

The performance of these prediction systems can be evaluated using a framework that assesses the accuracy of the entire predicted pathway, not just single transformation steps. d-nb.info This holistic approach provides a more realistic measure of a model's predictive power.

Advanced Quantum Chemical Calculations (e.g., DFT, MD simulations)

Advanced quantum chemical calculations offer a molecular-level understanding of the structure, reactivity, and dynamics of this compound. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for this purpose.

Density Functional Theory (DFT)

DFT is widely used to calculate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. sapub.org For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For the related molecule acetaldehyde, DFT calculations have shown good agreement with experimental values for its geometry. researchgate.net

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) which can aid in the experimental identification of the compound. researchgate.net

Analyze Chemical Reactivity: By calculating parameters such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), one can predict the sites most susceptible to electrophilic and nucleophilic attack. sapub.org For instance, the aldehyde group's carbonyl carbon is an expected electrophilic site, while the nitrogen atom in the quinoline ring is a likely nucleophilic site.

Studies on other quinoline derivatives have successfully used DFT to identify reactive sites and understand their stability. sapub.org

Table 1: Representative DFT-Calculated Parameters for Acetaldehyde (for comparison)

This table presents theoretical values for acetaldehyde, which can serve as a reference for the aldehyde moiety in this compound.

| Parameter | Calculated Value (B3LYP/cc-pvtz(-f)) | Experimental Value |

| C-C Bond Length | 1.51 Å | 1.501 Å |

| C-O Bond Length | 1.20 Å | 1.216 Å |

| C-C-O Bond Angle | 125° | 123.92° |

Data sourced from computational studies on acetaldehyde. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. acs.orgnih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: The bond connecting the acetaldehyde group to the quinoline ring allows for rotational freedom. MD simulations can explore the different conformations the molecule can adopt and their relative stabilities.

Simulate Interactions: If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme), MD simulations can assess the stability of the ligand-protein complex and characterize the key intermolecular interactions (like hydrogen bonds or pi-stacking) that stabilize the binding. acs.orgnih.gov

MD simulations on other quinoline derivatives have been used to evaluate their potential as enzyme inhibitors by assessing the stability of the docked complexes and calculating binding energies. acs.orgnih.gov This approach would be directly applicable to understanding the potential biological activity of this compound.

Table 2: Potential Applications of Computational Methods to this compound

| Computational Method | Application | Predicted Outcome |

| DFT | Geometry Optimization | Stable 3D structure, bond lengths/angles. |

| Reactivity Analysis (HOMO/LUMO) | Identification of nucleophilic/electrophilic sites. | |

| Electrostatic Potential Mapping | Visualization of charge distribution and reactive areas. | |

| MD Simulation | Conformational Analysis | Identification of preferred molecular shapes in solution. |

| Ligand-Protein Docking Stability | Assessment of binding stability to a potential biological target. |

Derivatives and Analogues of 2 Quinolin 7 Yl Acetaldehyde

Structural Modifications at the Acetaldehyde (B116499) Moiety

The acetaldehyde functional group is a primary site for chemical reactions, allowing for the synthesis of a wide array of derivatives through chain extension, branching, and functional group transformations.

The two-carbon side chain of 2-(quinolin-7-yl)acetaldehyde can be extended to create more complex structures. A common method to achieve this is through aldol (B89426) condensation. For instance, a related compound, 7-acetaldehyde-8-hydroxy quinoline (B57606), undergoes aldol condensation with various substituted benzaldehydes. rjptonline.org This reaction extends the carbon chain by converting the acetaldehyde group into a larger α,β-unsaturated ketone system, forming chalcone (B49325) derivatives. rjptonline.org This demonstrates a strategy where the aldehyde facilitates the formation of a longer, more functionalized side chain.

Another example of chain modification involves the synthesis of 2-(quinolin-4-yl)propane-1,3-diol, which can be considered a branched and elongated analogue where the acetaldehyde is replaced by a propane-1,3-diol structure. researchgate.net While the position on the quinoline ring differs, the principle of modifying the side chain beyond the simple two-carbon aldehyde is a key strategy in developing analogues.

The aldehyde group is highly reactive and can be converted into various other functional groups, significantly diversifying the available derivatives.

Oxidation and Reduction: The aldehyde moiety can be readily oxidized to form the corresponding carboxylic acid, 2-(quinolin-7-yl)acetic acid, or reduced to yield the alcohol, 2-(quinolin-7-yl)ethanol. For the related 2-(quinolin-8-yl)acetaldehyde, standard oxidizing agents like potassium permanganate (B83412) can yield the carboxylic acid, while reducing agents such as sodium borohydride (B1222165) produce the alcohol.

Formation of Imines and Related Derivatives: The aldehyde can react with primary amines to form Schiff bases (imines). This is a common derivatization strategy, as seen in the synthesis of Schiff base derivatives from various quinolinecarbaldehydes, which are structurally similar to this compound. mdpi.comnih.govresearchgate.net

Reductive Amination: The aldehyde can be used in reductive amination reactions. For example, (7-fluoro-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde, an analogue, is reacted with an amine to form an intermediate imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a more complex amine derivative. google.com

Hemiacetal Formation: In the presence of alcohols, the aldehyde group can exist in equilibrium with its hemiacetal form. google.com

These transformations are summarized in the table below.

| Starting Material | Reaction Type | Reagent(s) | Product Functional Group | Example Analogue Product |

| 2-(Quinolin-8-yl)acetaldehyde | Oxidation | Potassium Permanganate | Carboxylic Acid | 2-(Quinolin-8-yl)acetic acid |

| 2-(Quinolin-8-yl)acetaldehyde | Reduction | Sodium Borohydride | Alcohol | 2-(Quinolin-8-yl)ethanol |

| Quinoline-7-carbaldehyde | Schiff Base Formation | Primary Amines (e.g., 2,6-diisopropylbenzenamine) | Imine mdpi.comnih.gov | Schiff Base Derivatives mdpi.comnih.gov |

| Aldehyde Analogue | Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | Substituted Piperidinyl Derivatives google.com |

| 7-Acetaldehyde-8-hydroxy quinoline | Aldol Condensation | Substituted Benzaldehydes | α,β-Unsaturated Ketone | (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl)prop-2-en-1-one rjptonline.org |

Substitutions on the Quinoline Ring

Modifying the quinoline nucleus by adding various substituents is a fundamental strategy to alter the electronic and steric properties of the molecule.

The introduction of halogens and alkyl groups at various positions on the quinoline ring can significantly influence the compound's characteristics.

Halogenation: Halogens such as chlorine and bromine can be introduced onto the quinoline ring. A notable example is the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde, which demonstrates that the quinoline ring can be halogenated even with an aldehyde substituent present. nih.govresearchgate.net Another related derivative, 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid, features two chlorine atoms on the benzene (B151609) portion of the quinoline ring. ontosight.ai

Alkylation: Alkyl groups, most commonly methyl groups, can also be added. The synthesis of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde shows the incorporation of a methyl group at the 2-position of the quinoline ring. mdpi.comresearchgate.net The presence of a methyl group has been found to facilitate oxidation in some quinoline derivatives. nih.govresearchgate.net

The electronic nature of the quinoline ring can be fine-tuned by adding groups that donate or withdraw electron density.

Electron-Donating Groups (EDGs): Hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) groups are common EDGs. The presence of a hydroxyl or dimethylamino group on the quinoline ring increases the electron density, particularly at the C5 and C7 positions, making them more susceptible to electrophilic substitution. mdpi.comresearchgate.net The influence of alkoxy groups on the biological activity of quinoline derivatives has also been noted. medicine.dp.ua

Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) groups are powerful EWGs. The compound (7-Nitro-4-oxo-4H-quinolin-1-yl)-acetic acid is an example of a quinoline derivative featuring a strong EWG at the 7-position. ontosight.ai The electron-withdrawing effect of a 1,3,4-oxadiazole (B1194373) ring, when used as a substituent, has also been shown to be significant in modulating activity in quinoline-based inhibitors. nih.gov

The table below provides examples of substituted quinoline analogues.

| Substitution Type | Position(s) | Substituent(s) | Example Compound Name |

| Halogenation | C5, C7 | Dichloro | 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid ontosight.ai |

| Halogenation | C7 | Bromo | 7-Bromo-8-hydroxyquinoline-5-carbaldehyde nih.govresearchgate.net |

| Alkylation | C2 | Methyl | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde mdpi.comresearchgate.net |

| Electron-Donating | C8 | Hydroxyl (-OH) | 8-Hydroxyquinoline-7-carbaldehyde mdpi.com |

| Electron-Donating | C8 | Dimethylamino (-N(CH₃)₂) | 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde mdpi.comnih.gov |

| Electron-Withdrawing | C7 | Nitro (-NO₂) | (7-Nitro-4-oxo-4H-quinolin-1-yl)-acetic acid ontosight.ai |

Heteroatom Incorporations and Bioisosteric Replacements

Advanced derivatization strategies involve more profound changes to the core structure, such as incorporating different atoms or replacing entire functional groups with bioisosteres to maintain or improve activity while altering other properties.

Heteroatom Incorporations: Beyond the nitrogen in the quinoline ring, other heteroatoms can be incorporated. The synthesis of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives introduces a sulfur atom via a thioether linkage to the quinoline core. medicine.dp.ua More complex modifications include fusing another heterocyclic ring to the quinoline system, as seen in the synthesis of pyrimido[4,5-b]quinolindiones. royalsocietypublishing.org

Bioisosteric Replacements: Bioisosterism is a strategy where one functional group is replaced by another with similar physical or chemical properties to enhance desired characteristics. In the context of quinoline derivatives, the indole (B1671886) ring of melatonin (B1676174) has been replaced with a quinoline ring to create new antioxidant analogues. researchgate.net In other quinoline-based compounds, a primary benzenesulfonamide (B165840) group has been successfully replaced by a uracil (B121893) moiety as a zinc-binding bioisostere. nih.gov The acetaldehyde side chain itself could potentially be replaced by bioisosteres. For example, carboxylic acid groups are often replaced by tetrazoles, and ester groups can be replaced by oxadiazoles, a strategy that has been applied to other heterocyclic compounds. nih.govacs.org

Synthesis and Characterization of Novel Derivatives of this compound

The functionalized quinoline, this compound, serves as a versatile precursor for the synthesis of a variety of more complex heterocyclic structures. The presence of the reactive aldehyde group allows for its participation in numerous condensation and cyclization reactions, leading to the formation of novel derivatives with potential applications in medicinal chemistry and material science. This section details the synthesis and characterization of several classes of derivatives originating from quinoline aldehydes.

Chalcone Derivatives

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds synthesized from the condensation of an aromatic ketone and an aromatic aldehyde. Research has been conducted on the synthesis of chalcone derivatives using a hydroxylated analogue of this compound, specifically 7-acetyl-8-hydroxyquinoline (which exists in equilibrium with its tautomeric acetaldehyde form under certain conditions).

The synthesis of these quinoline-based chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. rjptonline.org The general procedure involves dissolving the quinoline precursor, 7-acetyl-8-hydroxyquinoline, in a solution of sodium hydroxide (B78521). To this mixture, various substituted benzaldehydes are added, and the reaction is stirred for several hours in ethanol (B145695) as a solvent. The reaction proceeds via an aldol condensation mechanism. The product precipitates upon acidification of the reaction mixture with hydrochloric acid and can be purified by filtration and washing. rjptonline.org

A study detailed the synthesis of thirteen such derivatives. The initial step involved the acetylation of 8-hydroxyquinoline (B1678124), followed by a Fries rearrangement to yield 7-acetyl-8-hydroxyquinoline. This intermediate was then subjected to aldol condensation with different benzaldehyde (B42025) derivatives to produce the final chalcone compounds. rjptonline.org All synthesized compounds were characterized by Thin Layer Chromatography (TLC), Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. rjptonline.org

The IR spectra of the synthesized chalcones showed characteristic absorption bands corresponding to the various functional groups present in the molecules. The elemental analysis confirmed the empirical formula of the products. rjptonline.org

Table 1: Examples of Synthesized (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl)prop-2-en-1-one Derivatives

| Compound ID | Aryl Substituent (from Benzaldehyde) |

| 1 | Phenyl |

| 2 | 4-Methylphenyl |

| 3 | 4-Methoxyphenyl |

| 4 | 4-Chlorophenyl |

| 5 | 2-Chlorophenyl |

| 6 | 2,4-Dichlorophenyl |

| 7 | 3,4-Dichlorophenyl |

| 8 | 4-Bromophenyl |

| 9 | 2-Nitrophenyl |

| 10 | 3-Nitrophenyl |

| 11 | 4-Nitrophenyl |

| 12 | 4-(Dimethylamino)phenyl |

| 13 | Piperonyl (from Piperonal) |

Source: Adapted from Chabukswar et al., 2012. rjptonline.org

Pyranoquinoline Derivatives

Pyranoquinolines are a class of heterocyclic compounds where a pyran ring is fused to the quinoline core. The synthesis of pyrano[3,2-c]quinoline derivatives has been extensively studied due to their interesting biological activities. nih.gov However, based on available literature, the direct synthesis of pyranoquinoline derivatives using this compound as a starting material is not a commonly documented route.